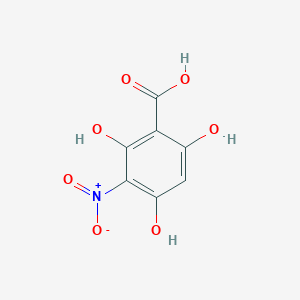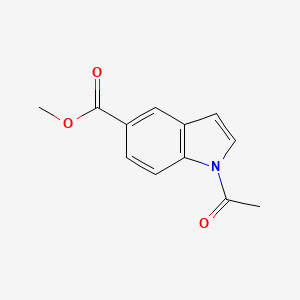
2,4,6-Trihydroxy-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trihydroxy-3-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6 It is a derivative of benzoic acid, characterized by the presence of three hydroxyl groups and one nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Trihydroxy-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,4,6-trihydroxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trihydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trihydroxy-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism by which 2,4,6-Trihydroxy-3-nitrobenzoic acid exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzoic acid: Lacks the hydroxyl groups present in 2,4,6-Trihydroxy-3-nitrobenzoic acid.
2,4,6-Trinitrobenzoic acid: Contains three nitro groups instead of one.
2,4,6-Trihydroxybenzoic acid: Does not have the nitro group.
Uniqueness
This compound is unique due to the combination of hydroxyl and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
| 129273-49-0 | |
Fórmula molecular |
C7H5NO7 |
Peso molecular |
215.12 g/mol |
Nombre IUPAC |
2,4,6-trihydroxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO7/c9-2-1-3(10)5(8(14)15)6(11)4(2)7(12)13/h1,9-11H,(H,12,13) |
Clave InChI |
QMJBWKQRDLDAGV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)

